molecular formula C11H5F3N2 B8265264 8-(Trifluoromethyl)quinoline-5-carbonitrile

8-(Trifluoromethyl)quinoline-5-carbonitrile

Cat. No.: B8265264
M. Wt: 222.17 g/mol
InChI Key: YMUNLVNYRLSQNH-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-5-carbonitrile is a fluorinated quinoline derivative. The quinoline ring system is a fundamental structure in organic chemistry, known for its presence in various natural and synthetic compounds with significant biological activities.

Preparation Methods

The synthesis of 8-(Trifluoromethyl)quinoline-5-carbonitrile involves several steps, typically starting with the formation of the quinoline ring. Common synthetic routes include cyclization reactions and nucleophilic substitutions. For instance, the reaction of 2,3,5-trifluoro-4-trifluoromethylacetanilide can lead to the formation of trifluoromethylated quinolines . Industrial production methods often employ similar strategies but on a larger scale, optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

8-(Trifluoromethyl)quinoline-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

8-(Trifluoromethyl)quinoline-5-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-5-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. It acts as an enzyme inhibitor, disrupting essential biochemical pathways in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the organism or cell type involved .

Comparison with Similar Compounds

8-(Trifluoromethyl)quinoline-5-carbonitrile can be compared with other fluorinated quinolines, such as:

Biological Activity

8-(Trifluoromethyl)quinoline-5-carbonitrile is a fluorinated quinoline derivative that has garnered attention for its significant biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological membrane permeability, making it a valuable candidate in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a quinoline ring with a carbonitrile group at the 5-position and a trifluoromethyl group at the 8-position. The synthesis typically involves cyclization reactions and nucleophilic substitutions, starting from precursors such as 2,3,5-trifluoro-4-trifluoromethylacetanilide.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group allows for increased cellular uptake and interaction with enzymes, leading to inhibition of critical biochemical pathways in microorganisms and cancer cells. This compound has been shown to act as an enzyme inhibitor, disrupting essential functions in target cells .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and has shown potential as an antibacterial agent. A study demonstrated that derivatives of quinoline with trifluoromethyl groups possess enhanced antimicrobial activity compared to their non-fluorinated counterparts .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Quinoline derivatives are known for their antiproliferative properties, and studies have shown that this compound can inhibit tumor cell growth by inducing apoptosis in cancer cells. Its structural similarity to other known anticancer agents suggests potential synergistic effects when used in combination therapies .

Antimalarial Activity

Similar to other quinolines, this compound may possess antimalarial activity. Research on related compounds has indicated that modifications in the quinoline structure can lead to significant antimalarial effects, suggesting that this compound could be further explored for this application .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotes
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline AntimalarialKnown for strong antimalarial effects.
Mefloquine AntimalarialAnother well-known antimalarial drug.
Brequinar® AntineoplasticUsed in transplantation medicine.
Quinoline Hydrazones Antibacterial and AntitubercularEnhanced anti-TB activity compared to standard drugs .

Case Studies

  • Antimicrobial Study : A series of synthesized trifluoromethylquinolines were tested against various bacterial strains, showing significant antimicrobial activity, particularly against resistant strains .
  • Anticancer Evaluation : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, with IC50 values indicating potent anticancer efficacy .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound disrupts metabolic pathways essential for cell survival in both microbial and cancerous cells, highlighting its potential as a dual-action therapeutic agent .

Properties

IUPAC Name

8-(trifluoromethyl)quinoline-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)9-4-3-7(6-15)8-2-1-5-16-10(8)9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUNLVNYRLSQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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